molecular formula C13H17ClO2 B8469751 Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy-

Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy-

Cat. No.: B8469751
M. Wt: 240.72 g/mol
InChI Key: HODGGPKVMIMTGQ-UHFFFAOYSA-N
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Description

Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- is an organic compound with a unique structure that includes a cyclopentyloxy group and a methoxy group attached to a benzyl chloride. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- typically involves the reaction of 3-hydroxy-4-methoxybenzyl chloride with cyclopentanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether linkage, followed by chlorination to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the etherification process.

Industrial Production Methods

On an industrial scale, the production of Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzyl chloride moiety is susceptible to nucleophilic attack, leading to the formation of substituted products.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted benzyl derivatives.

    Oxidation Reactions: Aldehydes, carboxylic acids.

    Reduction Reactions: Alcohols, alkanes.

Scientific Research Applications

Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the benzyl chloride group, facilitating nucleophilic substitution reactions. The cyclopentyloxy and methoxy groups may influence the compound’s reactivity and binding affinity to various targets, modulating its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentyloxy-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a chloride.

    3-Cyclopentyloxy-4-methoxybenzoic acid: Contains a carboxylic acid group.

    3-Cyclopentyloxy-4-methoxybenzyl alcohol: Features an alcohol group.

Uniqueness

Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both cyclopentyloxy and methoxy groups, along with the reactive benzyl chloride moiety, makes it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

4-(chloromethyl)-2-cyclopentyloxy-1-methoxybenzene

InChI

InChI=1S/C13H17ClO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3

InChI Key

HODGGPKVMIMTGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCl)OC2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution containing 3-cyclopentyloxy-4-methoxybenzyl alcohol (112 grams, 0.50 mol), prepared as described in step a), in 1 liter of methylene chloride was stirred at room temperature with concentrated HCl (110 milliliters, 1.2 mol) for 3 hours, at which time the reaction was done by TLC. The layers were separated and the methylene chloride solution was washed twice with water and evaporated under reduced pressure to give 3-cyclopentyloxy-4-methoxybenzyl chloride (119 grams, 100%).
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1 L
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A 12 liter round bottom flask equipped with an overhead stirrer, internal thermometer, and a reflux condensor equipped with a nitrogen inlet was flushed with nitrogen. The flask was charged with 3-cyclopentyloxy-4-methoxybenzyl alcohol (495 g, 2.2 mol, 1 equivalent) in a solution of toluene. To the vigorously stirred reaction at 22° C. was added concentrated hydrochloric acid (600 g, 2.75 equivalents). The reaction was maintained at 20 to 25° C. for 30 minutes. The top organic layer was isolated and the bottom acidic layer was discarded. To the top organic layer was charged a solution of 10% sodium bicarbonate (550 g, 0.65 mol, 0.36 equivalents) and t-butyl methyl ether (814 g). The contents of the flask were vigorously stirred, and allowed to settle. The product, 4-chloromethyl-2-cyclopentyloxy-1-methoxybenzene, was isolated as a solution in toluene and t-butyl methyl ether (96.8% solution yield). This was used directly in the next step.
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600 g
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550 g
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814 g
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